molecular formula C16H14N4O2 B7170578 N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide

N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7170578
M. Wt: 294.31 g/mol
InChI Key: MFIHUWYICJEFOL-UHFFFAOYSA-N
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Description

N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-8-12(3-4-13(10)15(17)21)19-16(22)11-2-5-14-18-6-7-20(14)9-11/h2-9H,1H3,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIHUWYICJEFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN3C=CN=C3C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require heating and the use of a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals (e.g., palladium or copper) can be employed to facilitate the cyclization reaction. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoyl-3-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications .

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